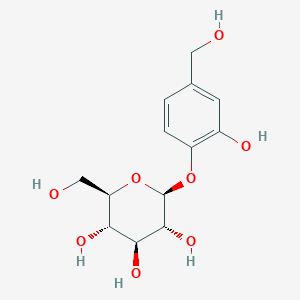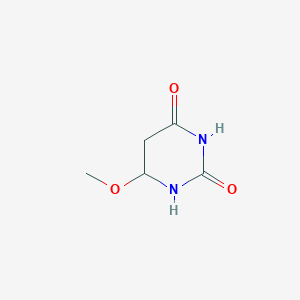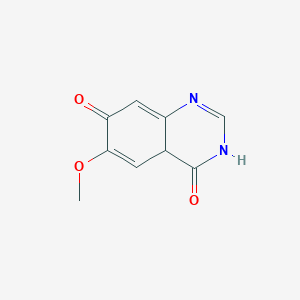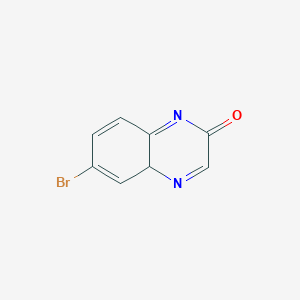![molecular formula C14H16F3N3O6 B12360623 2,2,2-trifluoro-N-[3-[1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2,4-dioxo-1,3-diazinan-5-yl]prop-2-ynyl]acetamide](/img/structure/B12360623.png)
2,2,2-trifluoro-N-[3-[1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2,4-dioxo-1,3-diazinan-5-yl]prop-2-ynyl]acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2,2-Trifluor-N-[3-[1-[(2R,4S,5R)-4-Hydroxy-5-(Hydroxymethyl)oxolan-2-yl]-2,4-dioxo-1,3-diazinan-5-yl]prop-2-ynyl]acetamid ist eine komplexe organische Verbindung, die sich durch das Vorhandensein von Trifluormethyl-, Hydroxyl- und Acetamid-Funktionsgruppen auszeichnet.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von 2,2,2-Trifluor-N-[3-[1-[(2R,4S,5R)-4-Hydroxy-5-(Hydroxymethyl)oxolan-2-yl]-2,4-dioxo-1,3-diazinan-5-yl]prop-2-ynyl]acetamid umfasst in der Regel mehrere Schritte, ausgehend von leicht verfügbaren Vorläufern. Die wichtigsten Schritte umfassen:
Bildung der Trifluormethylgruppe: Dies kann durch radikalische Trifluormethylierungsreaktionen erreicht werden.
Einführung der Acetamidgruppe: Dieser Schritt beinhaltet die Reaktion eines geeigneten Amins mit Essigsäureanhydrid oder Acetylchlorid unter kontrollierten Bedingungen.
Aufbau der Oxolan- und Diazinanringe: Diese Ringe werden typischerweise durch Cyclisierungsreaktionen unter Verwendung geeigneter Diole und Diamine aufgebaut.
Industrielle Produktionsverfahren
Die industrielle Produktion dieser Verbindung würde wahrscheinlich eine Optimierung der Synthesewege beinhalten, um die Ausbeute und Reinheit zu maximieren und gleichzeitig die Kosten und Umweltauswirkungen zu minimieren. Dies könnte die Verwendung von Durchflussreaktoren und fortschrittlichen Reinigungstechniken umfassen.
Chemische Reaktionsanalyse
Arten von Reaktionen
2,2,2-Trifluor-N-[3-[1-[(2R,4S,5R)-4-Hydroxy-5-(Hydroxymethyl)oxolan-2-yl]-2,4-dioxo-1,3-diazinan-5-yl]prop-2-ynyl]acetamid kann verschiedene chemische Reaktionen eingehen, darunter:
Oxidation: Die Hydroxylgruppen können zu Carbonylverbindungen oxidiert werden.
Reduktion: Die Acetamidgruppe kann zu einem Amin reduziert werden.
Substitution: Die Trifluormethylgruppe kann an nucleophilen Substitutionsreaktionen teilnehmen.
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat (KMnO₄) und Chromtrioxid (CrO₃).
Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid (LiAlH₄) oder Natriumborhydrid (NaBH₄) werden typischerweise verwendet.
Substitution: Nucleophile wie Amine oder Thiole können unter basischen Bedingungen verwendet werden.
Hauptprodukte
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden. Beispielsweise kann die Oxidation der Hydroxylgruppen Aldehyde oder Ketone liefern, während die Reduktion der Acetamidgruppe primäre Amine erzeugen kann.
Analyse Chemischer Reaktionen
Types of Reactions
2,2,2-Trifluoro-N-[3-[1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2,4-dioxo-1,3-diazinan-5-yl]prop-2-ynyl]acetamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.
Reduction: The acetamide group can be reduced to an amine.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups can yield aldehydes or ketones, while reduction of the acetamide group can produce primary amines.
Wissenschaftliche Forschungsanwendungen
2,2,2-Trifluor-N-[3-[1-[(2R,4S,5R)-4-Hydroxy-5-(Hydroxymethyl)oxolan-2-yl]-2,4-dioxo-1,3-diazinan-5-yl]prop-2-ynyl]acetamid hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:
Chemie: Es wird als Baustein für die Synthese komplexerer Moleküle verwendet.
Biologie: Die einzigartige Struktur der Verbindung macht sie zu einem wertvollen Werkzeug für die Untersuchung von Enzymwechselwirkungen und Stoffwechselwegen.
Industrie: Die Stabilität und Reaktivität der Verbindung machen sie nützlich bei der Entwicklung neuer Materialien und chemischer Prozesse.
Wirkmechanismus
Der Wirkmechanismus von 2,2,2-Trifluor-N-[3-[1-[(2R,4S,5R)-4-Hydroxy-5-(Hydroxymethyl)oxolan-2-yl]-2,4-dioxo-1,3-diazinan-5-yl]prop-2-ynyl]acetamid beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen, wie z. B. Enzymen oder Rezeptoren. Die Trifluormethylgruppe kann die Bindungsaffinität und Selektivität der Verbindung verbessern, während die Hydroxyl- und Acetamidgruppen an Wasserstoffbrückenbindungen und anderen Wechselwirkungen teilnehmen können. Diese Wechselwirkungen können die Aktivität der Zielmoleküle modulieren, was zu verschiedenen biologischen Wirkungen führt.
Wirkmechanismus
The mechanism of action of 2,2,2-trifluoro-N-[3-[1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2,4-dioxo-1,3-diazinan-5-yl]prop-2-ynyl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and selectivity, while the hydroxyl and acetamide groups can participate in hydrogen bonding and other interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
- 2,2,2-Trifluor-1-(3-Hydroxynaphthalen-2-yl)ethanon
- 2,2,2-Trifluor-1-methyl-ethyl)hydrazinhydrochlorid
Einzigartigkeit
2,2,2-Trifluor-N-[3-[1-[(2R,4S,5R)-4-Hydroxy-5-(Hydroxymethyl)oxolan-2-yl]-2,4-dioxo-1,3-diazinan-5-yl]prop-2-ynyl]acetamid ist aufgrund seiner Kombination aus Trifluormethyl-, Hydroxyl- und Acetamidgruppen einzigartig, die ihm unterschiedliche chemische und biologische Eigenschaften verleihen.
Eigenschaften
Molekularformel |
C14H16F3N3O6 |
|---|---|
Molekulargewicht |
379.29 g/mol |
IUPAC-Name |
2,2,2-trifluoro-N-[3-[1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2,4-dioxo-1,3-diazinan-5-yl]prop-2-ynyl]acetamide |
InChI |
InChI=1S/C14H16F3N3O6/c15-14(16,17)12(24)18-3-1-2-7-5-20(13(25)19-11(7)23)10-4-8(22)9(6-21)26-10/h7-10,21-22H,3-6H2,(H,18,24)(H,19,23,25)/t7?,8-,9+,10+/m0/s1 |
InChI-Schlüssel |
FOTNEGTUZRNQFQ-HCZOVWHVSA-N |
Isomerische SMILES |
C1[C@@H]([C@H](O[C@H]1N2CC(C(=O)NC2=O)C#CCNC(=O)C(F)(F)F)CO)O |
Kanonische SMILES |
C1C(C(OC1N2CC(C(=O)NC2=O)C#CCNC(=O)C(F)(F)F)CO)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![L-Glutamic acid, N-[(9H-fluoren-9-ylmethoxy)carbonyl]-, 1-(phenylmethyl) ester](/img/structure/B12360545.png)
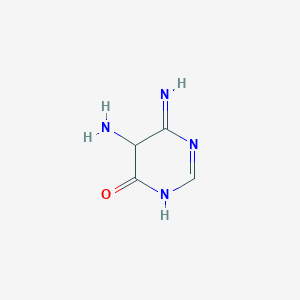
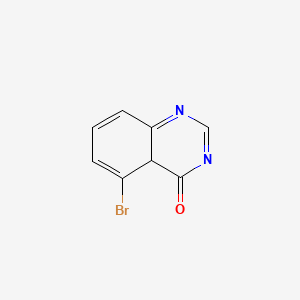
![2-[3-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethyl]-2,4-dioxo-4aH-quinazolin-1-ium-1-yl]acetic acid](/img/structure/B12360566.png)
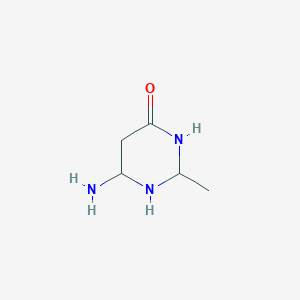
![ethyl 4-oxo-2,3-dihydro-1H-pyrrolo[2,1-f][1,2,4]triazine-6-carboxylate](/img/structure/B12360586.png)
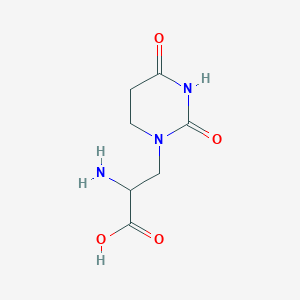


![2-Azaspiro[3.3]heptane-2,6-dicarboxylic acid, 2-(phenylmethyl) ester](/img/structure/B12360609.png)
